molecular formula C7H12O B6149494 hepta-1,6-dien-3-ol CAS No. 5903-39-9

hepta-1,6-dien-3-ol

Cat. No. B6149494
CAS RN: 5903-39-9
M. Wt: 112.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hepta-1,6-dien-3-ol, also known as 3-Methyl-1,6-heptadien-3-ol, is a chemical compound with the molecular formula C8H14O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .


Synthesis Analysis

The synthesis of hepta-1,6-dien-3-ol involves complex chemical reactions. For instance, it can be synthesized from ethene and 1,3-butadiene to form a six-membered ring in a Diels-Alder reaction . This reaction is a [4 + 2] cycloaddition, which results in the formation of a six-membered ring .


Molecular Structure Analysis

The molecular structure of hepta-1,6-dien-3-ol consists of 8 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The exact mass is 126.10400 .


Chemical Reactions Analysis

Hepta-1,6-dien-3-ol can participate in various chemical reactions. For example, it can undergo a Diels-Alder reaction with ethene and 1,3-butadiene to form a six-membered ring . This reaction is a [4 + 2] cycloaddition .


Physical And Chemical Properties Analysis

Hepta-1,6-dien-3-ol has a molecular weight of 126.19600 . The exact mass is 126.10400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Safety and Hazards

Hepta-1,6-dien-3-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for hepta-1,6-dien-3-ol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1,6-heptadiene", "Sodium borohydride", "Hydrogen peroxide", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. 1,6-heptadiene is reacted with sodium borohydride in the presence of ethanol to yield hept-1-ene-6-ol.", "2. Hept-1-ene-6-ol is oxidized with hydrogen peroxide in the presence of sulfuric acid to yield hept-1-ene-6-one.", "3. Hept-1-ene-6-one is reacted with sodium borohydride in the presence of ethanol to yield hept-1-ene-6-ol.", "4. Hept-1-ene-6-ol is reacted with sodium hydroxide in the presence of water to yield hepta-1,6-dien-3-ol." ] }

CAS RN

5903-39-9

Product Name

hepta-1,6-dien-3-ol

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.